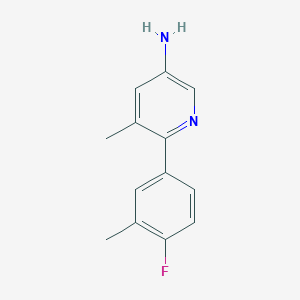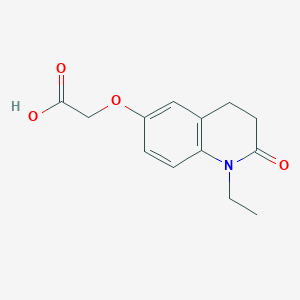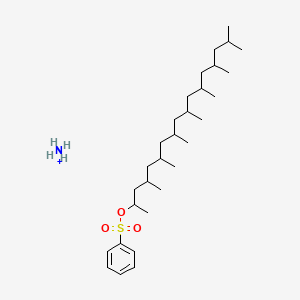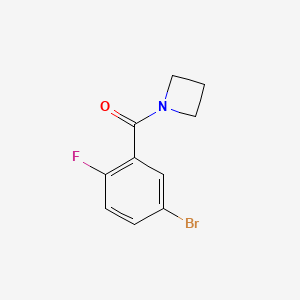
3-(3-Vinyl-phenyl)-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Vinyl-phenyl)-propionic acid methyl ester is an organic compound with a molecular structure that includes a vinyl group attached to a phenyl ring, which is further connected to a propionic acid methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Vinyl-phenyl)-propionic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-vinylphenylboronic acid and methyl 3-bromopropionate.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the boronic acid with the bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Vinyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(3-Vinyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(3-Vinyl-phenyl)-propionic acid methyl ester exerts its effects depends on the specific application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methyl-phenyl)-propionic acid methyl ester
- 3-(3-Ethyl-phenyl)-propionic acid methyl ester
- 3-(3-Phenyl)-propionic acid methyl ester
Uniqueness
3-(3-Vinyl-phenyl)-propionic acid methyl ester is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
methyl 3-(3-ethenylphenyl)propanoate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-4-6-11(9-10)7-8-12(13)14-2/h3-6,9H,1,7-8H2,2H3 |
Clé InChI |
HHZWNJMLYFTVEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)






